molecular formula C13H15BrF3NO2 B13148936 (S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate

(S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate

Cat. No.: B13148936
M. Wt: 354.16 g/mol
InChI Key: JGFCDIGDPMMNKC-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorination: Addition of fluorine atoms to the phenyl ring and the pentanoate chain.

    Amination: Introduction of an amino group to the pentanoate chain.

    Esterification: Formation of the ethyl ester group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the bromine or fluorine atoms to hydrogen.

    Substitution: Replacement of the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Ethyl 4-amino-4-(5-chloro-2-fluorophenyl)-2,2-difluoropentanoate
  • (S)-Ethyl 4-amino-4-(5-bromo-2-chlorophenyl)-2,2-difluoropentanoate
  • (S)-Ethyl 4-amino-4-(5-bromo-2-methylphenyl)-2,2-difluoropentanoate

Uniqueness

(S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate is unique due to its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15BrF3NO2

Molecular Weight

354.16 g/mol

IUPAC Name

ethyl (4S)-4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate

InChI

InChI=1S/C13H15BrF3NO2/c1-3-20-11(19)13(16,17)7-12(2,18)9-6-8(14)4-5-10(9)15/h4-6H,3,7,18H2,1-2H3/t12-/m0/s1

InChI Key

JGFCDIGDPMMNKC-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)C(C[C@@](C)(C1=C(C=CC(=C1)Br)F)N)(F)F

Canonical SMILES

CCOC(=O)C(CC(C)(C1=C(C=CC(=C1)Br)F)N)(F)F

Origin of Product

United States

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